molecular formula C18H19NaO5S B196225 Equilin 3-Sulfate Sodium Salt CAS No. 16680-47-0

Equilin 3-Sulfate Sodium Salt

Cat. No.: B196225
CAS No.: 16680-47-0
M. Wt: 370.4 g/mol
InChI Key: QTTMOCOWZLSYSV-QWAPEVOJSA-M
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Mechanism of Action

Target of Action

Sodium equilin sulfate, also known as Kestrin, Equilin sodium sulfate, Conjugated Estrogen, Cenestin, or Estrogens, Conjugated, primarily targets the Estrogen Receptors (ERs) and Progesterone Receptors (PRs) . These receptors are crucial in the regulation of various physiological processes, including the development and maintenance of the female reproductive system and secondary sex characteristics .

Mode of Action

Sodium equilin sulfate acts as an agonist for both ERs and PRs . It enters the cells of responsive tissues (e.g., female organs, breasts, hypothalamus, pituitary) where it interacts with a protein receptor, subsequently increasing the rate of synthesis of DNA, RNA, and some proteins . This interaction leads to changes in cellular function and gene expression.

Biochemical Pathways

Sodium equilin sulfate is a prodrug, which is hydrolyzed to the corresponding free estrogen equilin . Equilin can be converted into the more potent estrogen 17β-dihydroequilin in the body . This estrogen has about 113% and 108% of the relative binding affinities of estradiol for the ERα and ERβ, respectively . The conversion of equilin to 17β-dihydroequilin is a key biochemical pathway involved in its mechanism of action.

Pharmacokinetics

The pharmacokinetics of sodium equilin sulfate involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, sodium equilin sulfate is hydrolyzed to equilin, which is then distributed throughout the body, binding to plasma proteins such as Sex Hormone Binding Globulin (SHBG) and albumin . The metabolic clearance rates of equilin and equilin sulfate are 2,640 L/day/m² and 175 L/day/m², respectively . The biological half-life of equilin is 11.4 hours .

Result of Action

The action of sodium equilin sulfate results in the promotion of growth and development of the vagina, uterus, and fallopian tubes, and enlargement of the breasts . It also contributes to the shaping of the skeleton, maintenance of tone and elasticity of urogenital structures, growth of axillary and pubic hair, and pigmentation of the nipples and genitals .

Biochemical Analysis

Biochemical Properties

Sodium equilin sulfate plays a significant role in biochemical reactions as an estrogen receptor agonist. It interacts with estrogen receptors (ERα and ERβ) in various tissues, leading to the activation of estrogen-responsive genes. The compound binds to these receptors with varying affinities, with about 13% and 49% of the binding affinity of estradiol for ERα and ERβ, respectively . Additionally, sodium equilin sulfate can be converted into the more potent estrogen 17β-dihydroequilin, which has higher binding affinities for the estrogen receptors .

Cellular Effects

Sodium equilin sulfate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates estrogen receptors, leading to the transcription of estrogen-responsive genes. This activation can result in increased cell proliferation, particularly in estrogen-sensitive tissues such as the breast and endometrium . Sodium equilin sulfate also affects cell signaling pathways involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of sodium equilin sulfate involves its binding to estrogen receptors, which then dimerize and bind to estrogen response elements (EREs) on DNA. This binding initiates the transcription of target genes involved in various physiological processes. Sodium equilin sulfate can also undergo metabolic conversion to 17β-dihydroequilin, which has higher estrogenic activity . The compound’s effects on gene expression and enzyme activity contribute to its overall physiological impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium equilin sulfate can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that sodium equilin sulfate can maintain its estrogenic activity over extended periods, although its potency may decrease with prolonged storage . In vitro and in vivo studies have demonstrated sustained effects on cellular function, including changes in gene expression and cell proliferation .

Dosage Effects in Animal Models

The effects of sodium equilin sulfate in animal models vary with different dosages. Low to moderate doses have been shown to alleviate menopausal symptoms and prevent bone loss in ovariectomized rats . High doses can lead to adverse effects such as increased risk of endometrial hyperplasia and breast cancer . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, and toxic effects become more pronounced .

Metabolic Pathways

Sodium equilin sulfate is involved in several metabolic pathways, including its conversion to 17β-dihydroequilin by 17β-hydroxysteroid dehydrogenase . This conversion enhances its estrogenic activity. The compound also undergoes sulfation and glucuronidation, which facilitate its excretion via the kidneys . These metabolic processes influence the compound’s bioavailability and duration of action.

Transport and Distribution

Sodium equilin sulfate is transported and distributed within cells and tissues through various mechanisms. It binds to sex hormone-binding globulin (SHBG) and albumin in the bloodstream, which facilitates its transport to target tissues . Within cells, sodium equilin sulfate can interact with intracellular transporters and binding proteins that influence its localization and accumulation .

Subcellular Localization

The subcellular localization of sodium equilin sulfate is primarily within the nucleus, where it binds to estrogen receptors and influences gene transcription . The compound’s activity is modulated by post-translational modifications and interactions with co-regulatory proteins. These factors determine its ability to regulate specific target genes and cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cenestin involves the chemical modification of plant-derived precursors, such as yam or soy plants, to produce the desired estrogenic substances . The process includes several steps of chemical reactions, such as sulfonation, to convert the plant-derived compounds into their sulfate forms.

Industrial Production Methods: In industrial settings, the production of Cenestin involves large-scale chemical synthesis and purification processes. The raw materials are subjected to controlled reaction conditions, including temperature, pressure, and pH, to ensure the consistent quality and potency of the final product. The synthesized estrogens are then blended in specific proportions to create the final pharmaceutical formulation .

Chemical Reactions Analysis

Types of Reactions: Cenestin undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups, such as sulfonation to form sulfate esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sulfuric acid for sulfonation reactions.

Major Products: The major products formed from these reactions are the various sulfate esters of the estrogenic substances, such as sodium estrone sulfate and sodium equilin sulfate .

Scientific Research Applications

Cenestin has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Cenestin: Cenestin is unique in that it is composed of a blend of nine synthetic estrogenic substances derived from plant sources, making it a plant-based alternative to other conjugated estrogens like Premarin . This composition allows it to mimic the effects of endogenous estrogens while providing a synthetic and consistent formulation for therapeutic use.

Properties

IUPAC Name

sodium;[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTMOCOWZLSYSV-QWAPEVOJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@@H]1CCC2=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27540-07-4 (Parent)
Record name Sodium equilin sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680470
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DSSTOX Substance ID

DTXSID00872961
Record name Sodium equilin 3-monosulfate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The principal pharmacologic effects of conjugated estrogens are similar to those of other natural and synthetic estrogens., Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/, Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/, Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/, For more Mechanism of Action (Complete) data for ESTROGENIC SUBSTANCES, CONJUGATED (7 total), please visit the HSDB record page.
Record name ESTROGENIC SUBSTANCES, CONJUGATED
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CAS No.

12126-59-9, 16680-47-0
Record name Estrogens, conjugated [USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium equilin sulfate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium equilin 3-monosulfate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10),7-tetraen-17-one, 3-(sulfooxy)-, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Estrogens, conjugates
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Record name SODIUM EQUILIN SULFATE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Equilin 3-Sulfate Sodium Salt
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